molecular formula C13H14N6O2 B2453471 2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2195877-55-3

2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2453471
M. Wt: 286.295
InChI Key: XRERHVWRSBBZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPAC is a pyridazinone derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Transformations into Heterocyclic Systems

One area of significant research interest involves the transformations of compounds with pyrido[1,2-a]pyrazine ring systems, which bear structural similarities to the compound . Researchers have described transformations into various heterocyclic systems, including imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes. These transformations highlight the potential for creating diverse heterocyclic compounds with various applications in medicinal chemistry and material science (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis of Pyridazine Derivatives

Another avenue of research focuses on the synthesis of pyridazine derivatives, which are structurally related to the compound of interest. These derivatives have been studied for their antimicrobial activity, demonstrating the potential utility of such compounds in the development of new antimicrobial agents. The synthesis and evaluation of these derivatives provide insights into the chemical behavior and biological activity of pyridazine-based compounds (El-Mariah, Hosny, & Deeb, 2006).

Heterocyclic Synthesis via Methyl 2-Benzoylamino Derivatives

Research has also explored the use of methyl 2-benzoylamino derivatives in the synthesis of heterocyclic systems. This method has enabled the preparation of fused pyrimidinones from heterocyclic α-amino compounds. The approach offers a versatile pathway for generating a range of heterocyclic compounds that could serve as key intermediates in pharmaceutical synthesis and other areas of chemical research (Stanovnik, Bovenkamp, Svete, Hvala, Simonič, & Tiŝler, 1990).

Applications in Heterocyclic Chemistry

The structural motif of the compound is indicative of its potential applications in the synthesis of heterocyclic compounds. Studies involving similar structures have led to the development of novel synthetic routes and the discovery of compounds with potential therapeutic applications. For instance, the synthesis of azetidine and pyrrolidine derivatives reflects the ongoing interest in exploiting such structural frameworks for creating biologically active molecules (Habernickel, 2001).

properties

IUPAC Name

2-methyl-6-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-12(20)3-2-10(17-18)13(21)19-7-9(8-19)16-11-6-14-4-5-15-11/h2-6,9H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERHVWRSBBZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)pyridazin-3(2H)-one

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